molecular formula C18H18N4OS B2924514 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide CAS No. 342032-06-8

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide

Cat. No. B2924514
CAS RN: 342032-06-8
M. Wt: 338.43
InChI Key: HBHKQWORZBJNNV-STZFKDTASA-N
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Description

The compound “2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is notable in many important biomolecules such as NAD+ and is also the core of many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a benzimidazole ring, which is a fused benzene and imidazole ring. It also contains a sulfanyl group (-SH), an amide group (-CONH2), and a phenylpropylideneamino group .


Chemical Reactions Analysis

Benzimidazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and their metal complexes have been studied for various applications. The sulfanyl group might be reactive and could participate in oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the amide group might allow for hydrogen bonding, affecting its solubility and reactivity .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s challenging to predict its mechanism of action. Benzimidazoles have a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects, depending on their specific substitutions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-2-14(13-8-4-3-5-9-13)21-22-17(23)12-24-18-19-15-10-6-7-11-16(15)20-18/h3-11H,2,12H2,1H3,(H,19,20)(H,22,23)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHKQWORZBJNNV-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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